4-azido-2-bromo-1-(trifluoromethyl)benzene
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Overview
Description
4-Azido-2-bromo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3N3. It is characterized by the presence of an azido group (-N3), a bromine atom, and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-bromo-1-(trifluoromethyl)benzene typically involves multiple steps:
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Bromination: : The starting material, 1-(trifluoromethyl)benzene, undergoes bromination to introduce a bromine atom at the ortho position relative to the trifluoromethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Azidation: : The brominated intermediate is then subjected to azidation. This step involves the substitution of the bromine atom with an azido group. Sodium azide (NaN3) is commonly used as the azide source in this reaction, typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. Industrial-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs, potentially using continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-bromo-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuI).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-amino-2-bromo-1-(trifluoromethyl)benzene.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-2-bromo-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-azido-2-bromo-1-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the azido group is highly reactive and can participate in various chemical transformations, such as:
Cycloaddition: The azido group can react with alkynes to form triazoles, a reaction that is widely used in click chemistry.
Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of diverse functionalized products.
Comparison with Similar Compounds
4-Azido-2-bromo-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Azido-1-bromo-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Azido-2-chloro-1-(trifluoromethyl)benzene: Chlorine instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.
4-Azido-2-fluoro-1-(trifluoromethyl)benzene: Fluorine substitution, which can influence the electronic properties and reactivity of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and makes it valuable for various synthetic and research applications.
Properties
CAS No. |
2648938-89-8 |
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Molecular Formula |
C7H3BrF3N3 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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